4-(Bromomethyl)pyrrolidin-2-on

Übersicht

Beschreibung

4-(Bromomethyl)pyrrolidin-2-one is an enamine building block used in the synthesis of chemical compounds . It is also known as a working standard or secondary reference standard .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including 4-(Bromomethyl)pyrrolidin-2-one, can be achieved through two main synthetic strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

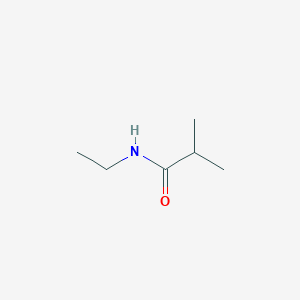

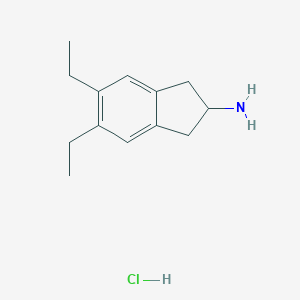

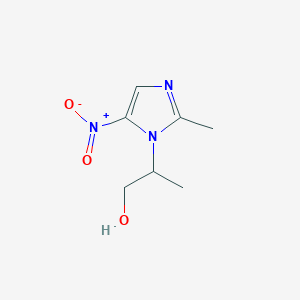

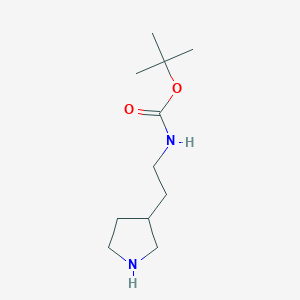

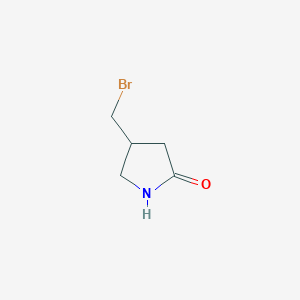

The molecular formula of 4-(Bromomethyl)pyrrolidin-2-one is C5H8BrNO . The molecular weight is 178.03 .Chemical Reactions Analysis

4-(Bromomethyl)pyrrolidin-2-one is used in various chemical reactions. For instance, it is used in the synthesis of chemical compounds such as 6,6’'-Dihydroxypregabalin Lactam .Physical And Chemical Properties Analysis

The physical form of 4-(Bromomethyl)pyrrolidin-2-one is solid . The molecular weight is 178.03 .Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Molekülen

4-(Bromomethyl)pyrrolidin-2-on: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener bioaktiver Moleküle. Seine Struktur ist günstig für nukleophile Substitutionsreaktionen, die zu einer Vielzahl von biologisch aktiven Verbindungen führen können. So kann es beispielsweise zur Herstellung neuer Antibiotika, entzündungshemmender Mittel und Moleküle mit potenziellen Antikrebs-Eigenschaften verwendet werden .

Entwicklung von antimikrobiellen Wirkstoffen

Die Reaktivität der Verbindung gegenüber Nukleophilen macht sie zu einem vielversprechenden Kandidaten für die Entwicklung von antimikrobiellen Wirkstoffen. Durch Modifikation des Pyrrolidinonrings können Forscher Derivate mit verbesserter antimikrobieller Aktivität gegen ein breites Spektrum von Bakterien und Pilzen synthetisieren .

Krebsforschung

Pyrrolidinon-Derivate, einschließlich derer, die von This compound abgeleitet sind, haben in der Krebsforschung vielversprechend gezeigt. Sie können so angepasst werden, dass sie mit bestimmten Proteinen oder DNA-Sequenzen in Krebszellen interagieren, was möglicherweise zu neuen Behandlungen für verschiedene Krebsarten führt .

Entzündungshemmende Anwendungen

Diese Verbindung ist auch bei der Herstellung von Molekülen mit entzündungshemmenden Eigenschaften von Bedeutung. Durch chemische Reaktionen, die entzündungshemmende Pharmakophore einführen, können Forscher neue Medikamente entwickeln, um Erkrankungen wie Arthritis und andere Entzündungen zu behandeln .

Neurophamakologische Studien

This compound: kann verwendet werden, um Verbindungen zu synthetisieren, die das zentrale Nervensystem beeinflussen. Diese Verbindungen können so konzipiert werden, dass sie die Aktivität von Neurotransmittern modulieren, was für die Behandlung von Depression, Angstzuständen und anderen neurologischen Störungen entscheidend ist .

Landwirtschaftliche Chemikalien

Im Agrarsektor können Derivate von This compound zur Herstellung von Pestiziden und Herbiziden verwendet werden. Die strukturelle Flexibilität der Verbindung ermöglicht die Synthese verschiedener Wirkstoffe, die Nutzpflanzen vor Schädlingen und Krankheiten schützen können .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The pyrrolidine ring can interact with various biological targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .

Mode of Action

The pyrrolidin-2-one moiety might also engage in hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

Compounds containing a pyrrolidine ring have been found to interact with a variety of biological pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-(Bromomethyl)pyrrolidin-2-one . .

Biochemische Analyse

Biochemical Properties

4-(Bromomethyl)pyrrolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This compound has been shown to interact with enzymes such as cytochrome P450 and glutathione S-transferase, affecting their catalytic activities . Additionally, 4-(Bromomethyl)pyrrolidin-2-one can bind to DNA and RNA, potentially influencing gene expression and cellular processes.

Cellular Effects

The effects of 4-(Bromomethyl)pyrrolidin-2-one on cells and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Bromomethyl)pyrrolidin-2-one has been shown to modulate the activity of transcription factors, leading to changes in gene expression . It can also affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production. Furthermore, 4-(Bromomethyl)pyrrolidin-2-one can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering cell death pathways.

Molecular Mechanism

The molecular mechanism of action of 4-(Bromomethyl)pyrrolidin-2-one involves its ability to form covalent bonds with biomolecules. The bromomethyl group can react with nucleophilic sites on proteins, leading to enzyme inhibition or activation . This compound can also bind to DNA and RNA, causing changes in gene expression and cellular function. Additionally, 4-(Bromomethyl)pyrrolidin-2-one can interact with cell membrane receptors, modulating signal transduction pathways and influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Bromomethyl)pyrrolidin-2-one can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 4-(Bromomethyl)pyrrolidin-2-one can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 4-(Bromomethyl)pyrrolidin-2-one in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 4-(Bromomethyl)pyrrolidin-2-one can induce toxic effects, including liver and kidney damage, due to its ability to form covalent bonds with cellular proteins and nucleic acids. Threshold effects have been observed, where a certain dose level is required to elicit a measurable biological response.

Metabolic Pathways

4-(Bromomethyl)pyrrolidin-2-one is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . This compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in altered levels of metabolites and changes in cellular energy production.

Transport and Distribution

The transport and distribution of 4-(Bromomethyl)pyrrolidin-2-one within cells and tissues are influenced by its chemical properties. This compound can diffuse across cell membranes and accumulate in specific cellular compartments . It can also interact with transporters and binding proteins, affecting its localization and distribution within the cell. The bromomethyl group allows 4-(Bromomethyl)pyrrolidin-2-one to form covalent bonds with cellular proteins, leading to its retention in certain tissues.

Subcellular Localization

The subcellular localization of 4-(Bromomethyl)pyrrolidin-2-one is determined by its interactions with cellular components. This compound can be found in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . The presence of targeting signals or post-translational modifications can direct 4-(Bromomethyl)pyrrolidin-2-one to specific subcellular compartments, influencing its activity and function.

Eigenschaften

IUPAC Name |

4-(bromomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c6-2-4-1-5(8)7-3-4/h4H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOBYBZHCXBRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

945671-51-2 | |

| Record name | 4-(bromomethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.